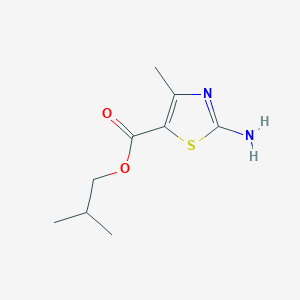

2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Description

2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacologically active compounds

Properties

IUPAC Name |

2-methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-5(2)4-13-8(12)7-6(3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIORICWWKEVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole derivatives with appropriate carboxylate esters. One common method includes the condensation of 2-aminothiazole with 2-methylpropyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its thiazole ring structure provides a versatile framework for further modifications, leading to the development of novel materials and biologically active molecules. The ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic organic chemistry.

Reactivity and Transformation

The compound can participate in multiple types of reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed with sodium borohydride.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that 2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of thiazole compounds often demonstrate efficacy against various pathogens, making them candidates for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Potential

The compound is being explored for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases and cancer.

Medicinal Chemistry

Drug Development

Due to its biological activities, this compound is considered a candidate for drug development. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against specific biological targets. The exploration of thiazole derivatives has led to the discovery of several pharmacologically active compounds.

Industrial Applications

Material Science

In industry, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows it to be integrated into polymers and other materials to impart desirable characteristics such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to interact with DNA and proteins also contributes to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

4-Methylthiazole: Shares the thiazole ring but lacks the carboxylate ester group.

2-Methylpropyl 2-amino-1,3-thiazole-5-carboxylate: Similar structure but different substitution pattern.

Uniqueness

2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiazole ring with the carboxylate ester group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Biological Activity

2-Methylpropyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant biological activity, particularly due to its thiazole ring structure. Thiazoles are known for their diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry and biological research.

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H14N2O2S |

| CAS Number | 518982-69-9 |

The biological activity of this compound primarily arises from its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. Notably, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial and Antifungal Properties

Studies have suggested that compounds with thiazole rings often display antimicrobial and antifungal properties. The specific activity of this compound against various pathogens is an area of ongoing research .

Anti-inflammatory Effects

The compound has been explored for its potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. This is particularly relevant in the context of multidrug resistance in cancer therapy, where thiazole derivatives have shown promise in reversing resistance mechanisms mediated by P-glycoprotein (P-gp) .

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

- Modulation of P-glycoprotein Activity : In vitro studies demonstrated that certain thiazole derivatives could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in drug-resistant cell lines. This suggests that compounds like this compound could serve as effective P-gp modulators .

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various bacterial strains. Results indicated that modifications to the thiazole structure could significantly enhance antimicrobial potency, suggesting a structure-activity relationship worth exploring further .

Research Findings

Recent research has focused on synthesizing and testing various derivatives of thiazoles for their biological activities. For example:

- A study synthesized a range of amino acid-derived thiazoles and assessed their interactions with P-gp using ATPase activity assays. The results highlighted the importance of specific structural features in enhancing ATPase modulation and potential therapeutic efficacy against drug-resistant cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.